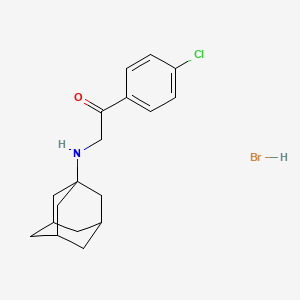
1-(Azidometil)-2-bromobenceno
Descripción general
Descripción
Chemical Reactions Analysis
The azide group is known for its high reactivity, particularly in click reactions such as the Huisgen 1,3-dipolar cycloaddition . The bromine atom could potentially undergo substitution reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Azidomethyl)-2-bromobenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of the benzene ring might contribute to its stability and the azide group to its reactivity .Aplicaciones Científicas De Investigación
Etiquetado Bioortogonal
“1-(Azidometil)-2-bromobenceno” juega un papel crucial en la química bioortogonal, particularmente en el etiquetado de biomoléculas como los nucleósidos. El grupo azida es un mango común en la química click, lo que permite el etiquetado específico del sitio de las moléculas en sistemas vivos sin interferir con los procesos bioquímicos naturales .
Síntesis de Derivados de Triazol
Este compuesto se utiliza en la síntesis de 1,4-disustituidos 1,2,3-triazoles. Estos triazoles son significativos debido a su amplia gama de actividades biológicas, incluidas las propiedades antifúngicas, antibacterianas y antivirales.
Precursor para Síntesis Orgánica
Como precursor en la síntesis orgánica, “this compound” contiene grupos funcionales que son valiosos para construir varios marcos orgánicos. Su grupo azida, en particular, es una parte versátil para futuras transformaciones sintéticas.
Funcionalización de Oligonucleótidos
La funcionalidad azida de “this compound” es esencial para la modificación post-sintética de oligonucleótidos. Esto permite la introducción de etiquetas fluorescentes u otras sondas que son útiles para estudiar la estructura y función del ADN y el ARN .
Estudios Fotoreactivos
Los compuestos con grupos azido, como “this compound”, pueden sufrir fotoreacciones. Estas reacciones son valiosas para estudiar mecanismos de reacción y sintetizar nuevos compuestos orgánicos a través de vías fotoquímicas.
Reactivos de Azidación
“this compound” puede servir como reactivo para la azidación de varios sustratos orgánicos. Esto es particularmente útil en la síntesis de derivados azido de alcanos, alquenos y compuestos aromáticos.
Análisis de Estructura Molecular
Las características estructurales de “this compound” son importantes para comprender su reactividad e interacción con otras moléculas. La cristalografía de rayos X y otras técnicas analíticas se pueden utilizar para dilucidar su geometría molecular.
Desarrollo de Métodos Sintéticos
La demanda de compuestos modificados con azida en la investigación científica ha llevado al desarrollo de nuevos métodos sintéticos. “this compound” está a la vanguardia de esta investigación, proporcionando una vía para sintetizar derivados de nucleósidos modificados con azida y otros compuestos azido .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(azidomethyl)-2-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIJSCAOJIGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562164 | |
| Record name | 1-(Azidomethyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126799-87-9 | |
| Record name | 1-(Azidomethyl)-2-bromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126799-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azidomethyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


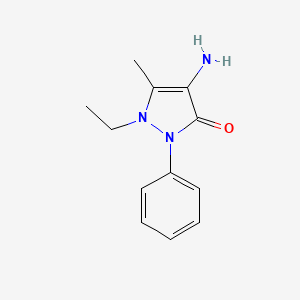
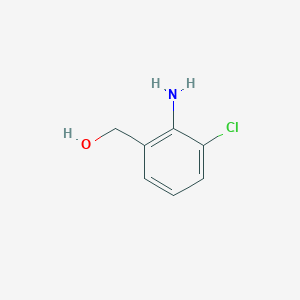
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
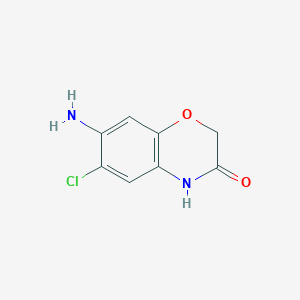

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

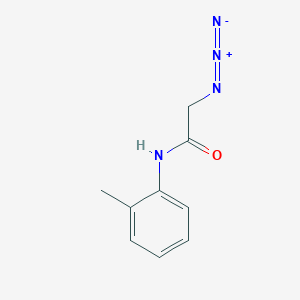
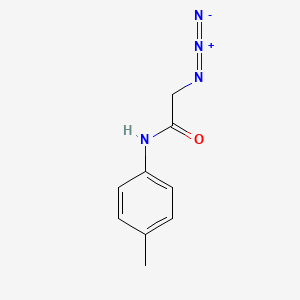
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
